molecular formula C7H10ClN3 B2866702 2-Aminobenzamidine hydrochloride CAS No. 937371-17-0

2-Aminobenzamidine hydrochloride

Cat. No.: B2866702
CAS No.: 937371-17-0
M. Wt: 171.63
InChI Key: UIVBEDXMYPINIM-UHFFFAOYSA-N
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Description

2-Aminobenzamidine hydrochloride is an organic compound with the molecular formula C7H10ClN3. It is a derivative of benzamidine and is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically handled as a hydrochloride salt, which is a white, water-soluble solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzamidine hydrochloride generally involves the following steps:

    Starting Material: The process begins with 2-aminobenzonitrile.

    Formation of 2-Aminobenzamidoxime: A suspension of 2-aminobenzonitrile, sodium methoxide, and hydroxylamine hydrochloride in methanol is heated under reflux for 18 hours. The mixture is then concentrated to an oil, partitioned between ethyl acetate and sodium hydroxide solution, and extracted with ethyl acetate.

    Reduction to 2-Aminobenzamidine: The 2-aminobenzamidoxime is then reduced using wet Raney nickel in ethanol under hydrogen at 60°C for 16 hours. The catalyst is removed, and the solvent is evaporated.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogen and Nickel Catalyst: Used in the reduction of 2-aminobenzamidoxime.

    Hydrochloric Acid: Used to precipitate the hydrochloride salt.

Major Products:

    This compound: The primary product formed from the reduction and subsequent precipitation reactions.

Scientific Research Applications

2-Aminobenzamidine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

2-Aminobenzamidine hydrochloride exerts its effects primarily through inhibition of serine proteases. The amidine group interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis . This mechanism is crucial for its use in studying enzyme kinetics and developing protease inhibitors.

Comparison with Similar Compounds

Uniqueness: 2-Aminobenzamidine hydrochloride is unique due to its specific structure, which allows for selective inhibition of certain proteases. Its solubility and stability as a hydrochloride salt make it particularly useful in various research applications.

Properties

IUPAC Name

2-aminobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVBEDXMYPINIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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